Boc-Hyp(Bzl)-OH (CAS 54631-81-1) is a protected amino acid derivative specifically designed for use in Boc-based solid-phase peptide synthesis (SPPS). It features two critical protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amine and a benzyl (Bzl) ether on the 4-hydroxyl side chain. This dual-protection scheme is essential for integrating the structurally important (2S,4R)-trans-hydroxyproline residue into peptide chains, a key component for the stability of proteins like collagen. The choice of this specific precursor is dictated by the synthesis strategy, as the Boc group is compatible with acid-labile deprotection cycles, while the Bzl group offers orthogonal stability, preventing unwanted side reactions at the hydroxyl position during synthesis.
Substituting Boc-Hyp(Bzl)-OH with seemingly similar analogs like Fmoc-protected versions, unprotected forms (Boc-Hyp-OH), or the incorrect stereoisomer can lead to complete synthesis failure. The N-terminal protecting group (Boc vs. Fmoc) dictates the entire synthesis chemistry—Boc requires acidic deprotection (e.g., TFA), while Fmoc uses basic conditions (e.g., piperidine). They are fundamentally incompatible within a given workflow. The benzyl (Bzl) side-chain protection is not a trivial feature; its absence allows for side reactions like acylation of the hydroxyl group, compromising peptide purity. Furthermore, the use of the incorrect stereoisomer, such as cis-hydroxyproline instead of the specified trans-isomer, disrupts the required peptide conformation, impacting the final product's structural integrity and biological function.
The selection of an Nα-protecting group is the primary determinant of the entire synthesis strategy. Boc-Hyp(Bzl)-OH is designed for Boc/Bzl chemistry, which uses strong acid (e.g., 50% TFA in DCM) for iterative Nα-Boc deprotection. In contrast, the common alternative Fmoc-Hyp(Bzl)-OH is used in Fmoc/tBu chemistry, which requires a base (e.g., 20% piperidine in DMF) for Nα-Fmoc deprotection. These deprotection conditions are orthogonal and mutually exclusive; using a Boc-protected amino acid in an Fmoc workflow (or vice-versa) will halt the synthesis.
| Evidence Dimension | Nα-Deprotection Reagent Compatibility |
| Target Compound Data | Requires strong acid (e.g., TFA) for Nα-Boc removal |
| Comparator Or Baseline | Fmoc-Hyp(Bzl)-OH: Requires base (e.g., piperidine) for Nα-Fmoc removal |
| Quantified Difference | 100% Incompatible Chemistries |
| Conditions | Standard Boc-SPPS vs. Fmoc-SPPS protocols |
This choice is non-negotiable and dictates process compatibility; the correct N-protected version must be procured to match the established lab workflow.
The benzyl (Bzl) ether side-chain protection on Boc-Hyp(Bzl)-OH provides critical orthogonality. Unlike acid-labile groups such as tert-butyl (tBu), the Bzl group is stable to the TFA used for Boc deprotection. It is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). This allows for the deprotection of the hydroxyproline side chain while all other acid-labile protecting groups (and the peptide-resin linkage) remain intact. This is not possible with a comparator like Boc-Hyp(tBu)-OH, where the side-chain tBu group would be cleaved along with the Nα-Boc group by TFA.
| Evidence Dimension | Side-Chain Deprotection Condition |
| Target Compound Data | Bzl group: Cleaved by catalytic hydrogenolysis; stable to TFA. |
| Comparator Or Baseline | Boc-Hyp(tBu)-OH: tBu group is cleaved by TFA, same condition as Nα-Boc removal. |
| Quantified Difference | Provides a fully orthogonal deprotection route unavailable with tBu protection. |
| Conditions | Solid-phase peptide synthesis with post-synthesis modification steps. |
For synthesizing complex peptides that require site-specific modification at the hydroxyproline residue, the orthogonal Bzl group is essential.
Using an unprotected analog like Boc-Hyp-OH introduces a reactive hydroxyl group that can be acylated during subsequent coupling steps, leading to the formation of ester side products and branched peptides. The benzyl ether in Boc-Hyp(Bzl)-OH blocks this reactivity, preventing such side reactions. This ensures that the peptide chain elongates correctly, leading to a higher purity crude product and simplifying downstream purification. While direct quantitative comparisons are sequence-dependent, the prevention of side-chain acylation is a fundamental principle of modern peptide synthesis strategy for achieving high-purity products.
| Evidence Dimension | Side-Chain Reactivity During Coupling |
| Target Compound Data | Bzl-protected hydroxyl group is unreactive. |
| Comparator Or Baseline | Boc-Hyp-OH: Free hydroxyl group is susceptible to acylation. |
| Quantified Difference | Eliminates a known pathway for impurity formation. |
| Conditions | Standard peptide coupling cycles using activating agents (e.g., HBTU, DIC). |
Procuring the side-chain protected version is a direct investment in the purity and yield of the final peptide, reducing purification costs and time.
The (2S,4R) configuration of this product corresponds to trans-4-hydroxyproline, the natural isomer found in collagen that is critical for triple helix stability. The 4R-hydroxyl group significantly favors the trans conformation of the preceding peptide bond over the cis conformation. NMR studies on model systems have shown that the trans conformer of N-acetyl-4R-Hyp methyl ester is six times more populated than the cis conformer. In contrast, the 4S (*cis*) isomer shifts the equilibrium toward the cis state, which is incompatible with the required structure of collagen and many other bioactive peptides. Using the incorrect isomer leads to a structurally distinct and often non-functional final product.
| Evidence Dimension | Peptide Bond trans/cis Isomer Ratio |
| Target Compound Data | 4R-Hyp (trans-isomer) strongly favors the required trans peptide bond (trans:cis ratio ~6:1 in model systems) |
| Comparator Or Baseline | 4S-Hyp (cis-isomer) shifts equilibrium toward the undesired cis peptide bond |
| Quantified Difference | Significant shift in conformational equilibrium critical for peptide structure. |
| Conditions | Peptide backbone conformation in solution (NMR studies) |
Procuring the correct (2S,4R)-trans isomer is essential for reproducibility and for synthesizing peptides with the correct, biologically active three-dimensional structure.
This precursor is the right choice for constructing collagen-like peptides that require the native trans-4-hydroxyproline configuration for proper triple helix formation and thermal stability. The combination of Boc-SPPS compatibility and guaranteed trans-stereochemistry ensures the synthesis of structurally reliable biomaterials for tissue engineering and regenerative medicine.
Ideal for projects where the hydroxyproline side chain must be modified after peptide assembly, such as for attaching fluorescent labels or other probes. The orthogonal benzyl ether can be selectively removed by hydrogenolysis without disturbing other acid-labile protecting groups, enabling precise, late-stage functionalization of the peptide.
For established industrial or cGMP manufacturing processes built on Boc-based SPPS, Boc-Hyp(Bzl)-OH is the required raw material. Substituting it with an Fmoc-based alternative is not possible without complete process re-development and re-validation, making this compound essential for process consistency and reproducibility.